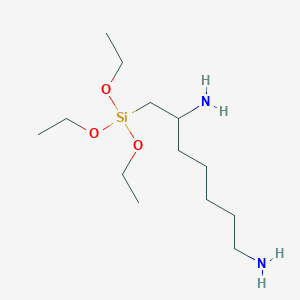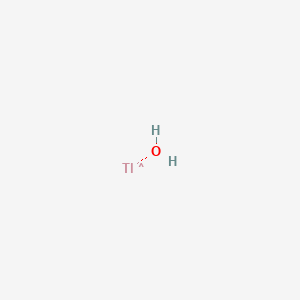
Thallium(ous)hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thallium(ous) hydroxide, also known as thallium(I) hydroxide, is a chemical compound with the formula TlOH. It is a hydroxide of thallium in its +1 oxidation state. Thallium is a heavy metal that is highly toxic and has limited applications due to its toxicity. Thallium(ous) hydroxide is a colorless, water-soluble compound that is highly reactive and can form various thallium compounds.
准备方法
Synthetic Routes and Reaction Conditions: Thallium(ous) hydroxide can be synthesized through several methods:
- Thallium metal reacts with water to form thallium(ous) hydroxide and hydrogen gas:
Reaction with Water: 2Tl+2H2O→2TlOH+H2
Thallium(I) salts, such as thallium(I) chloride, can react with sodium hydroxide to form thallium(ous) hydroxide:Reaction with Alkali: TlCl+NaOH→TlOH+NaCl
Industrial Production Methods: Industrial production of thallium(ous) hydroxide typically involves the electrochemical oxidation of thallium in alkaline conditions. This method ensures a high yield and purity of the compound.
Types of Reactions:
Oxidation: Thallium(ous) hydroxide can be oxidized to thallium(III) hydroxide in the presence of strong oxidizing agents.
Reduction: Thallium(III) compounds can be reduced to thallium(I) compounds using reducing agents.
Substitution: Thallium(ous) hydroxide can undergo substitution reactions with various halides to form thallium halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Halides: Hydrochloric acid, hydrobromic acid.
Major Products Formed:
Thallium(III) Hydroxide: Formed through oxidation.
Thallium Halides: Formed through substitution reactions with halides.
科学研究应用
Thallium(ous) hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of thallium compounds.
Biology: Employed in studies related to the toxicological effects of thallium on biological systems.
Medicine: Historically used in medical imaging, particularly in cardiovascular scintigraphy, although its use has declined due to toxicity concerns.
Industry: Utilized in the production of special glasses and electronic components due to its unique properties.
作用机制
Thallium(ous) hydroxide exerts its effects primarily through its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-regulated processes in cells. This leads to disruption of cellular functions, including enzyme activity, membrane potential, and neurotransmission. The compound can also induce oxidative stress and damage cellular components, leading to toxicity.
相似化合物的比较
- Lithium Hydroxide (LiOH)
- Sodium Hydroxide (NaOH)
- Potassium Hydroxide (KOH)
- Rubidium Hydroxide (RbOH)
- Cesium Hydroxide (CsOH)
Comparison: Thallium(ous) hydroxide is unique among these hydroxides due to its high toxicity and the presence of thallium in the +1 oxidation state. Unlike the alkali metal hydroxides, thallium(ous) hydroxide is less commonly used and has more specialized applications. Its toxicity limits its use in many fields, whereas alkali metal hydroxides are widely used in various industrial and laboratory processes.
属性
分子式 |
H2OTl |
|---|---|
分子量 |
222.399 g/mol |
InChI |
InChI=1S/H2O.Tl/h1H2; |
InChI 键 |
DXUYMCILKIOMEO-UHFFFAOYSA-N |
规范 SMILES |
O.[Tl] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


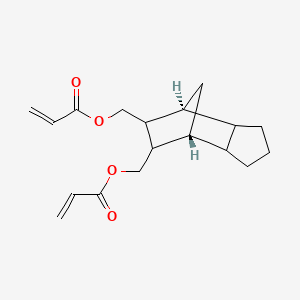
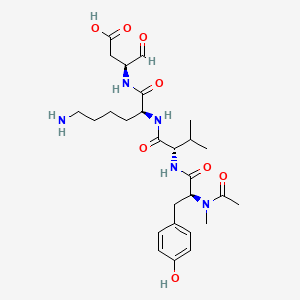
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)


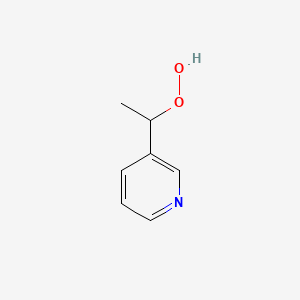

![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
